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Compound of Interest

Compound Name: 3-Hydroxy-1-propyl-1H-pyrazole

Cat. No.: B11714719 Get Quote

Executive Summary
Pyrazole scaffolds are ubiquitous in modern agrochemistry, forming the core of blockbuster

active ingredients (AIs) such as Pyraclostrobin, Fipronil, and Chlorantraniliprole. While methyl

and trifluoromethyl substituents are industry standards, propyl-pyrazole intermediates

(specifically n-propyl and iso-propyl variants) have emerged as critical tools in Structure-Activity

Relationship (SAR) campaigns.

This guide outlines the application of propyl-pyrazole moieties to modulate logP (lipophilicity)

and steric bulk within the active site of target enzymes (e.g., Succinate Dehydrogenase) and

receptors (e.g., Ryanodine). It provides a validated protocol for the regioselective synthesis of

1-propyl-1H-pyrazole-4-carboxylic acid and a downstream fungicidal efficacy assay.

Scientific Rationale & Application Logic
The "Propyl Effect" in SAR Optimization
In the "hit-to-lead" phase of drug discovery, shifting from a methyl (

) to a propyl (

) group significantly alters the physicochemical profile of a molecule without disrupting its
electronic core.

Lipophilicity Modulation: Adding a propyl group increases the partition coefficient (
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) by approximately +1.0 unit compared to a methyl group. This enhances cuticular
penetration in leaves and chitin penetration in insects.

Steric Occlusion: The propyl chain can fill hydrophobic pockets (e.g., in the ubiquinone

binding site of Complex II) that are too large for methyl groups but too small for bulky phenyl

rings.

Metabolic Stability: Unlike ethyl groups, which are prone to rapid oxidation, branched iso-

propyl groups often offer resistance to cytochrome P450 monooxygenases in plants and

pests.

Target Classes
Target Family

Mechanism of Action
(MoA)

Role of Propyl-Pyrazole

SDHI Fungicides
Inhibition of Complex II

(Succinate Dehydrogenase)

The propyl group on the

pyrazole ring acts as a

"lipophilic anchor," orienting

the carboxamide bond toward

the iron-sulfur cluster.

Ryanodine Modulators
Activation of Calcium Channels

(RyR)

N-propyl substitution is

explored to overcome

resistance in diamondback

moths caused by mutations

affecting smaller N-methyl

binders.

HPPD Herbicides

Inhibition of 4-

hydroxyphenylpyruvate

dioxygenase

Propyl-pyrazoles serve as

precursors to benzoylpyrazole

herbicides, optimizing

translocation within the

phloem.

Visualizing the Discovery Logic
The following diagram illustrates the decision tree for utilizing propyl-pyrazole intermediates in

a lead optimization campaign.
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Figure 1: Decision workflow for substituting methyl-pyrazoles with propyl-variants to solve

bioavailability constraints.

Validated Protocol: Regioselective Synthesis
Objective: Synthesis of 1-propyl-1H-pyrazole-4-carboxylic acid, a versatile building block for

amide coupling in SDHI fungicide research.
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Challenges: The primary challenge in pyrazole synthesis from hydrazines and 1,3-dicarbonyls

is regioselectivity. This protocol uses a controlled condensation method to favor the 1,4-

substitution pattern.

Reagents & Equipment
Starting Material: Ethyl 2-formyl-3-oxopropanoate (or commercially available Ethyl 3-

(dimethylamino)acrylate for higher regioselectivity).

Reagent:n-Propylhydrazine hydrochloride (CAS: 50406-94-3).

Solvent: Ethanol (anhydrous).

Catalyst: Triethylamine (Et3N).

Equipment: Reflux condenser, rotary evaporator, LC-MS.

Step-by-Step Methodology
Step 1: Condensation / Cyclization

Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 3-(dimethylamino)acrylate (14.3

g, 100 mmol) in 100 mL of anhydrous ethanol.

Addition: Cool the solution to 0°C in an ice bath. Add n-Propylhydrazine hydrochloride (11.0

g, 100 mmol) portion-wise over 10 minutes.

Basification: Dropwise add Triethylamine (10.1 g, 100 mmol) to neutralize the hydrochloride

salt.

Reflux: Remove the ice bath and heat the mixture to reflux (78°C) for 4 hours. Monitor

reaction progress via TLC (Ethyl Acetate/Hexane 1:1).

Checkpoint: The disappearance of the acrylate starting material indicates completion.

Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in Ethyl

Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄ and

concentrate to yield the intermediate Ethyl 1-propyl-1H-pyrazole-4-carboxylate.
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Step 2: Hydrolysis to Free Acid
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of THF (50 mL) and Water (50

mL).

Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 8.4 g, 200 mmol).

Reaction: Stir vigorously at room temperature for 12 hours.

Acidification: Cool the mixture to 0°C and acidify to pH 2-3 using 1M HCl. A white precipitate

should form.

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Target: >85%

Purity: >98% (confirmed by ¹H NMR).

Analytical Validation (Self-Check)
¹H NMR (DMSO-d₆): Look for the characteristic propyl triplet at

0.85 ppm and the pyrazole protons (two singlets or doublets) around

7.8–8.3 ppm.

LC-MS: Mass peak

.

Functional Assay: Mycelial Growth Inhibition
Context: Once the propyl-pyrazole intermediate is coupled to an amine (e.g., an aniline

derivative) to form a candidate fungicide, it must be screened.

Protocol
Pathogen:Rhizoctonia solani (Rice Sheath Blight pathogen).

Media: Potato Dextrose Agar (PDA).
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Compound Prep: Dissolve the propyl-pyrazole derivative in DMSO to create a 10,000 ppm

stock.

Dilution: Mix stock into molten PDA (50°C) to achieve final concentrations of 0.1, 1, 5, 10,

and 50 ppm. Pour into petri dishes.

Inoculation: Place a 5mm mycelial plug of R. solani in the center of each plate.

Incubation: Incubate at 25°C for 48-72 hours in the dark.

Data Analysis: Measure colony diameter (

) vs. control (

).

Calculation:

.

Synthesis Pathway Diagram[1]
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Figure 2: Synthetic route for the production of the 1-propyl-pyrazole-4-carboxylic acid building

block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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